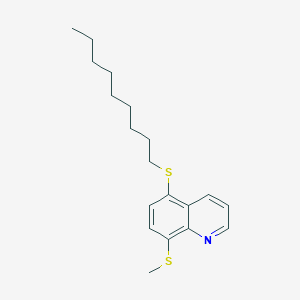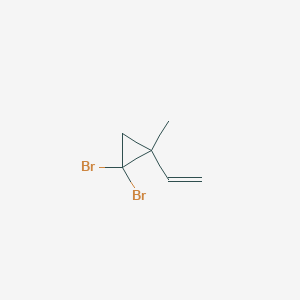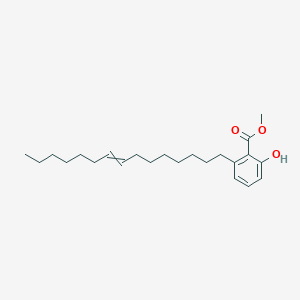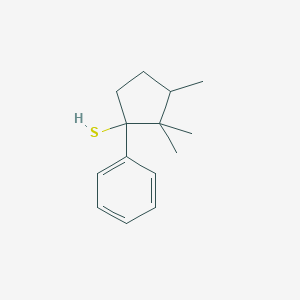![molecular formula C12H14N2O B14605113 Hydrazine, [2-(2-naphthalenyloxy)ethyl]- CAS No. 59040-29-8](/img/structure/B14605113.png)
Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- is an organic compound that features a hydrazine group attached to a naphthalenyloxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [2-(2-naphthalenyloxy)ethyl]- typically involves the reaction of hydrazine with a naphthalenyloxyethyl precursor. One common method is the nucleophilic addition of hydrazine to a carbonyl compound, forming a hydrazone intermediate. This intermediate can then be further processed under specific conditions to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions. The use of high boiling point solvents, such as ethylene glycol, and the application of heat are common in these processes to ensure the complete conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- include bases such as potassium hydroxide (KOH) and solvents like ethylene glycol. High temperatures are often required to drive these reactions to completion .
Major Products Formed
The major products formed from the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- depend on the specific reaction conditions and reagents used. For example, the Wolff-Kishner reduction can convert carbonyl compounds to alkanes, while other reactions may yield different hydrazine derivatives .
Applications De Recherche Scientifique
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of hydrazine, [2-(2-naphthalenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in the Wolff-Kishner reduction, hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo further reactions to yield alkanes. This process involves multiple steps, including deprotonation, protonation, and the release of nitrogen gas .
Comparaison Avec Des Composés Similaires
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- can be compared with other hydrazine derivatives, such as:
Ethylhydrazine: A simpler hydrazine derivative with different chemical properties and applications.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
59040-29-8 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-naphthalen-2-yloxyethylhydrazine |
InChI |
InChI=1S/C12H14N2O/c13-14-7-8-15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 |
Clé InChI |
BORMNCXGATVZMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)



![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)



![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)
